molecular formula C14H10ClN3S B1361809 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93300-54-0

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1361809
CAS RN: 93300-54-0
M. Wt: 287.8 g/mol
InChI Key: AJOJIGWGJWZBOB-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a thiol (-SH) group can confer unique chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkyne in a process known as a click reaction, a term used to describe a number of reactions that generate substances quickly and reliably by joining small units together .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring are two phenyl rings and a thiol group .


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by the functional groups present in the molecule. The thiol group could undergo oxidation reactions to form disulfides. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and non-reactive, while the thiol group could make the compound somewhat polar and capable of participating in hydrogen bonding .

Scientific Research Applications

1. Antiviral Research

  • Method : The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
  • Results : The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .

2. Structural Analysis

  • Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .
  • Results : The calculated structural and geometrical results were in good agreement with the experimental X-ray crystal structure data of 1,3,4-thiadiazol-2-amine . The compound exhibited n→π* UV absorption peak of UV cut-off edge, and a great magnitude of the first-order hyperpolarizability was observed .

Safety And Hazards

As with any chemical compound, handling “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” would require appropriate safety measures. This would likely include wearing appropriate personal protective equipment and handling the compound in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOJIGWGJWZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353052
Record name 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

93300-54-0
Record name 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
4
Citations
KR Patel, JG Brahmbhatt, PA Pandya, DG Daraji… - Journal of Molecular …, 2021 - Elsevier
Cellular tumor antigen p53 is significant for cancer prevention and its mutation is most documented genomic change in human cancers. Thus, restoration of p53 function by interruption …
Number of citations: 16 www.sciencedirect.com
M Kadawla, J Sinha, PK Verma - Pharma Innovation J, 2018 - thepharmajournal.com
A series of 3-Mercapto-4, 5-disubstituted 1, 2, 4-triazole derivatives (T1-T18) has been synthesized under conventional and microwave irradiation and compared the results. The …
Number of citations: 3 www.thepharmajournal.com
DS Bhagat, GS Bumbrah, PA Chawla… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Cancer is the most lethal disease that may be found anywhere globally. Approximately 10% of individuals die due to cancer of various types, with 19.3 million new cancer cases and 10 …
Number of citations: 5 www.ingentaconnect.com
KB Patel, S Mukherjee, H Bhatt, D Rajani… - Journal of Molecular …, 2023 - Elsevier
Structurally diversified coumarin analogs were found to display a remarkable array of affinity with the different molecular targets. 4-hydroxy-7-methylcoumarin was synthesized from m-…
Number of citations: 15 www.sciencedirect.com

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